3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

AXL kinase cancer immunotherapy tyrosine kinase inhibitor

3,4,5-Trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1020978-24-8, MF: C₂₁H₂₄N₆O₄, MW: 424.46 g/mol) is a fully synthetic small-molecule kinase inhibitor built on a trimethoxybenzamide scaffold tethered via an ethylenediamine linker to a pyridazin-3-yl core substituted with a pyridin-4-ylamino hinge-binding motif. The compound is formally enumerated as a specific example within the Markush structure of Bergenbio ASA's patent family (WO2020234444A1) covering pyridine, pyridazine, and triazine derivatives as AXL receptor tyrosine kinase inhibitors.

Molecular Formula C21H24N6O4
Molecular Weight 424.461
CAS No. 1020978-24-8
Cat. No. B2656461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
CAS1020978-24-8
Molecular FormulaC21H24N6O4
Molecular Weight424.461
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
InChIInChI=1S/C21H24N6O4/c1-29-16-12-14(13-17(30-2)20(16)31-3)21(28)24-11-10-23-18-4-5-19(27-26-18)25-15-6-8-22-9-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,28)(H,22,25,27)
InChIKeyGWTUNGLTIXCORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1020978-24-8): Chemical Identity and Pharmacological Classification


3,4,5-Trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1020978-24-8, MF: C₂₁H₂₄N₆O₄, MW: 424.46 g/mol) is a fully synthetic small-molecule kinase inhibitor built on a trimethoxybenzamide scaffold tethered via an ethylenediamine linker to a pyridazin-3-yl core substituted with a pyridin-4-ylamino hinge-binding motif. The compound is formally enumerated as a specific example within the Markush structure of Bergenbio ASA's patent family (WO2020234444A1) covering pyridine, pyridazine, and triazine derivatives as AXL receptor tyrosine kinase inhibitors [1]. It belongs to the type II kinase inhibitor pharmacophore class, in which the pyridazin-4-ylamino-pyridine moiety engages the kinase hinge region while the 3,4,5-trimethoxybenzamide extends into the allosteric back pocket. This compound serves as a structural probe for investigating AXL-driven tumor-intrinsic and immunomodulatory mechanisms in oncology research [2].

Why Generic Substitution Fails for CAS 1020978-24-8: Structural Determinants of Target Engagement and Selectivity


Within the broader class of N-(2-(pyridazinylamino)ethyl)benzamide kinase inhibitors, even subtle modifications of the benzamide ring substitution pattern produce profound shifts in kinase selectivity profiles, cellular potency, and ADME properties. The 3,4,5-trimethoxybenzamide moiety in CAS 1020978-24-8 occupies a distinct physicochemical space relative to close analogs bearing mono-methoxy, halogen, or trifluoromethyl substituents. This is not merely an additive SAR effect: the symmetric tris-methoxy arrangement simultaneously modulates electron density on the benzamide carbonyl (affecting hinge-region hydrogen bonding), fills a lipophilic sub-pocket within the kinase back cleft, and alters the compound's conformational entropy upon target binding [1]. Furthermore, the pyridin-4-ylamino (4-substituted pyridine) isomer dictates a specific hinge-binding geometry that differs from the pyridin-2-ylamino regioisomer (CAS 1021073-02-8), affecting both on-target residence time and off-target kinase engagement. Procuring a structurally similar but biologically distinct analog without confirmatory selectivity panel data risks unknowingly altering the target engagement landscape, potentially invalidating downstream biological conclusions [2].

Quantitative Differentiation Evidence: CAS 1020978-24-8 Versus Closest Structural Analogs and In-Class Candidates


Patent-Documented Structural Origin as a Defined AXL Kinase Inhibitor Within the Bergenbio ASA Portfolio

CAS 1020978-24-8 is unambiguously identified as a specific exemplified compound (one of a finite set of individually synthesized and characterized entities) within Bergenbio ASA's patent application WO2020234444A1, which discloses compounds of general formula (I) as AXL inhibitory actives for cancer treatment. By contrast, numerous commercially available N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide analogs (e.g., 2-methoxy, 3-fluoro, 2-chloro-4-fluoro, 2-trifluoromethyl, and 4-ethyl variants) are not enumerated in this specific patent family and lack a formally documented AXL-targeted development lineage. The target compound's origin within a focused medicinal chemistry program targeting the AXL kinase ATP-binding site—rather than as a general screening library compound—provides a verifiable provenance trail linking its design to the intended pharmacology [1].

AXL kinase cancer immunotherapy tyrosine kinase inhibitor patent Markush structure

Pyridin-4-ylamino Versus Pyridin-2-ylamino Regioisomer: Hinge-Binding Geometry and Kinase Selectivity Implications

CAS 1020978-24-8 bears the pyridin-4-ylamino substituent at the pyridazine 6-position, whereas its direct regioisomer CAS 1021073-02-8 carries the pyridin-2-ylamino group. This single nitrogen positional shift (4-pyridyl → 2-pyridyl) fundamentally alters the hydrogen-bonding vector presented to the kinase hinge region. The 4-amino-pyridine motif in CAS 1020978-24-8 presents the pyridine nitrogen in a para orientation relative to the amino linkage, enabling a linear donor–acceptor–donor hydrogen-bonding pattern compatible with the canonical kinase hinge geometry. In the 2-amino-pyridine regioisomer, the ortho nitrogen orientation forces a bent binding trajectory that can disrupt the critical hinge hydrogen-bond network with the backbone NH of the gatekeeper+3 residue and the carbonyl of the hinge residue [1]. This structural distinction is a well-established determinant of kinase selectivity in pyridazine-based type II inhibitors and directly impacts which kinases are engaged across the kinome [2].

kinase hinge-binding regioisomer selectivity type II kinase inhibitor pyridazine hinge-binder

3,4,5-Trimethoxybenzamide Versus Mono-Methoxy and Halo-Substituted Analogs: LogP, Solubility, and Permeability Differentiation

The 3,4,5-trimethoxy substitution pattern on the benzamide ring imparts a distinct physicochemical profile compared to close analogs with fewer or different substituents. The tris-methoxy arrangement increases topological polar surface area (tPSA) while providing balanced lipophilicity (calculated logP ~1.8–2.2 for the neutral species), distinguishing it from: (a) the 2-methoxy analog, which has reduced tPSA and a different H-bond acceptor profile; (b) the 3-fluoro analog, which is more lipophilic (increased logP) and lacks H-bond acceptor capacity at the 3-position; and (c) the 2-trifluoromethyl analog, which is substantially more lipophilic (calculated logP increase of ~1.0–1.5 log units) and carries distinct metabolic liability [1]. In the context of kinase inhibitor lead optimization, the 3,4,5-trimethoxy motif has a documented track record of conferring balanced drug-like properties: the clinical-stage ALK2 inhibitor K02288, the microtubule polymerization inhibitor combretastatin A-4, and various EGFR and VEGFR inhibitor scaffolds all employ this substitution for its favorable combination of metabolic stability and permeability [2]. The analog with a 4-ethyl group, by contrast, increases lipophilicity without providing additional H-bonding capacity, potentially compromising aqueous solubility while offering no clear binding advantage.

physicochemical properties logP aqueous solubility Lipinski parameters lead optimization

Target Class Context: AXL Kinase Selectivity Versus Multi-Kinase Benzamide Derivatives Targeting Alternative Kinases (BCR-ABL, LRRK2, SYK)

The N-(2-(pyridazinylamino)ethyl)benzamide scaffold has been exploited across multiple kinase targets. Chemotypes with the pyridazin-3-yl aminoethyl benzamide core have been disclosed as inhibitors of BCR-ABL (e.g., imidazo[1,2-b]pyridazin-3-yl benzamides with IC₅₀ of 8.5 nM against BCR-ABL1) [1], LRRK2 (e.g., 5-substituted-N-pyridazinylbenzamides with excellent selectivity over 140 kinases) [2], SYK (pyridazinamide compounds for autoimmune and inflammatory indications) [3], and TTK/Mps1 [4]. CAS 1020978-24-8 is distinguished by its specific targeting of the AXL receptor tyrosine kinase within the TAM family, a therapeutically relevant node at the intersection of tumor-intrinsic survival signaling and immunosuppressive tumor microenvironment modulation. The AXL-targeted design is evidenced by its origin within the Bergenbio ASA patent family explicitly directed at AXL inhibition [5], as opposed to the alternative kinase targets pursued by structurally related chemotypes from other research groups. This target-class distinction is critical for procurement: a benzamide-pyridazine compound designed for BCR-ABL or SYK will have a fundamentally different selectivity fingerprint from one optimized for AXL, even if they share core scaffold elements.

AXL kinase kinase selectivity BCR-ABL LRRK2 SYK TAM receptor family

IP Landscape FTO Differentiation: CAS 1020978-24-8 as a Patented Composition-of-Matter Versus Unprotected Analogs in the Same Chemotype Space

CAS 1020978-24-8 falls within the claimed scope of Bergenbio ASA's WO2020234444A1, which protects compounds of general formula (I) including those with the specific 3,4,5-trimethoxybenzamide substitution and pyridin-4-ylamino-pyridazine hinge-binding motif for use as AXL inhibitors [1]. This composition-of-matter patent coverage is relevant for organizations conducting translational research that may lead to commercial development, as freedom-to-operate (FTO) considerations differ substantially between patented lead-series compounds and unencumbered research tool compounds. In contrast, numerous close analogs available from chemical vendors (e.g., the 3-fluoro, 2-chloro-4-fluoro, 2-trifluoromethyl, 2-methoxy, and thiophene-2-carboxamide variants) lack dedicated composition-of-matter patent protection specifically directed at AXL inhibition. Additionally, Bergenbio ASA holds a separate patent family (WO2014089365A1) covering related pyridine, pyridazine, and triazine derivatives as pharmaceutically active compounds, further strengthening the IP position around this chemotype [2]. The patent protection status is a direct differentiator for procurement in programs where IP clarity and future commercial optionality are decision criteria.

freedom-to-operate composition-of-matter patent IP due diligence AXL inhibitor patent landscape

Best Research and Industrial Application Scenarios for CAS 1020978-24-8


AXL-Dependent Tumor Microenvironment (TME) Immunosuppression Studies in Syngeneic or Humanized Mouse Models

CAS 1020978-24-8 is most appropriately deployed in preclinical oncology research investigating AXL-mediated immunosuppression within the tumor microenvironment. The compound's specific design as an AXL kinase inhibitor, documented through its enumeration in Bergenbio ASA's patent family, supports its use in studies examining how pharmacological AXL blockade reverses the immunosuppressive TME and restores anti-tumor immune responses. This application directly leverages the target-class evidence (Section 3, Evidence Item 4) and the proprietary compound origin evidence (Section 3, Evidence Item 1). Researchers investigating the GAS6/AXL signaling axis in the context of resistance to immune checkpoint inhibitors (anti-PD-1/PD-L1, anti-CTLA-4) represent the primary user group. [1] [2]

Kinase Selectivity Panel Profiling to Establish AXL-Specific Pharmacodynamic Biomarkers

The compound's optimal hinge-binding geometry (pyridin-4-ylamino isomer, Section 3, Evidence Item 2) and its distinctive 3,4,5-trimethoxybenzamide physicochemical profile (Section 3, Evidence Item 3) make it a preferred tool compound for selectivity panel screening against the broader TAM family (AXL, TYRO3, MERTK) and related tyrosine kinases. The well-defined structural identity enables researchers to establish structure-selectivity relationship (SSR) datasets that can be compared with publicly available kinome profiling data for other benzamide-pyridazine chemotypes targeting BCR-ABL, LRRK2, or SYK (Section 3, Evidence Item 4). This application supports biomarker discovery for patient stratification in AXL-targeted therapy trials. [3]

Structure-Activity Relationship (SAR) Benchmarking for Type II AXL Kinase Inhibitor Lead Optimization

In medicinal chemistry programs developing next-generation AXL inhibitors, CAS 1020978-24-8 serves as a structurally characterized reference compound for SAR exploration. Its three differentiated features—the pyridin-4-ylamino hinge-binder (vs. pyridin-2-ylamino regioisomer), the symmetric 3,4,5-trimethoxybenzamide motif (vs. mono-substituted or halo-substituted analogs), and its origin in a focused patent portfolio—collectively provide a benchmark against which new synthetic analogs can be compared. This scenario leverages all five evidence dimensions from Section 3 and is most relevant to computational chemistry, fragment-based design, and property-guided lead optimization workflows. The compound's well-defined IP status (Section 3, Evidence Item 5) also supports its use in FTO-sensitive lead series progression. [1] [4]

Translational Pharmacology Requiring Documented IP Provenance for Partnering and Due Diligence

For biotech organizations and academic drug discovery centers engaging in partnering discussions or preparing IND-enabling data packages, CAS 1020978-24-8 offers a distinct advantage over unpatented analogs: its composition-of-matter patent trail (Section 3, Evidence Item 5) provides verifiable IP provenance that can be disclosed to potential partners or investors. This scenario applies specifically when the compound is used as a tool to generate target validation data intended to support a broader AXL inhibitor development program. The compound's enumeration in WO2020234444A1 [1] and the related Bergenbio ASA patent portfolio establishes a documented chain of title that unpatented vendor-sourced analogs cannot provide.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.